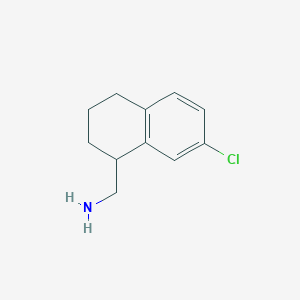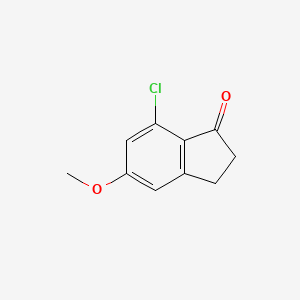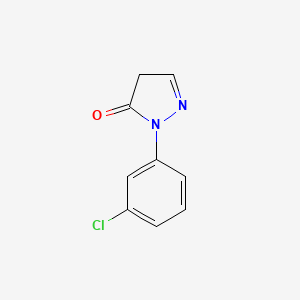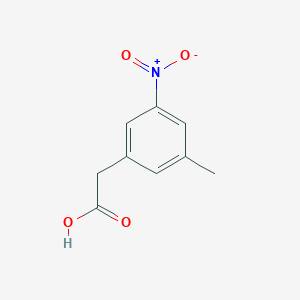![molecular formula C14H17N B11902563 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound with the molecular formula C14H17N. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. Indoles are often considered “privileged scaffolds” in drug discovery due to their versatility and presence in many natural and synthetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides. The process is rapid, operationally straightforward, and generally high-yielding .
Industrial Production Methods: Industrial production of this compound typically involves the use of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane under controlled conditions. The reaction is facilitated by microwave irradiation, which significantly reduces the reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, leading to N-alkylated products.
Common Reagents and Conditions:
Reduction: Pd/C and hydrogen gas.
Substitution: Alkyl halides under basic conditions.
Major Products:
Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Substitution: N-alkylated indole derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as agonists of the S1P1 receptor, which plays a role in immune cell regulation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydrocyclopenta[b]indole
- 2,3-Trimethyleneindole
- 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Comparison: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility .
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
Clave InChI |
UNWDHQZFKDAARR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(CCC2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)


![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)







